

Application Note: Quantifying Apoptosis Induction by MZP-55 Using Caspase Activity Assays

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Compound of Interest

Compound Name: MZP-55

Cat. No.: B1649326

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Audience: Researchers, scientists, and drug development professionals.

Abstract Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is a hallmark of diseases like cancer.[1][2][3] A key feature of apoptosis is the activation of a family of cysteine proteases known as caspases.[1][3] Caspases exist as inactive zymogens and are activated in a cascade that ultimately leads to the dismantling of the cell.[3][4] This application note provides detailed protocols for measuring the activity of key initiator caspases (Caspase-8 and Caspase-9) and executioner caspases (Caspase-3/7) to quantify apoptosis induced by the novel therapeutic compound, **MZP-55**. The protocols described herein are suitable for colorimetric and fluorometric detection using a microplate reader.

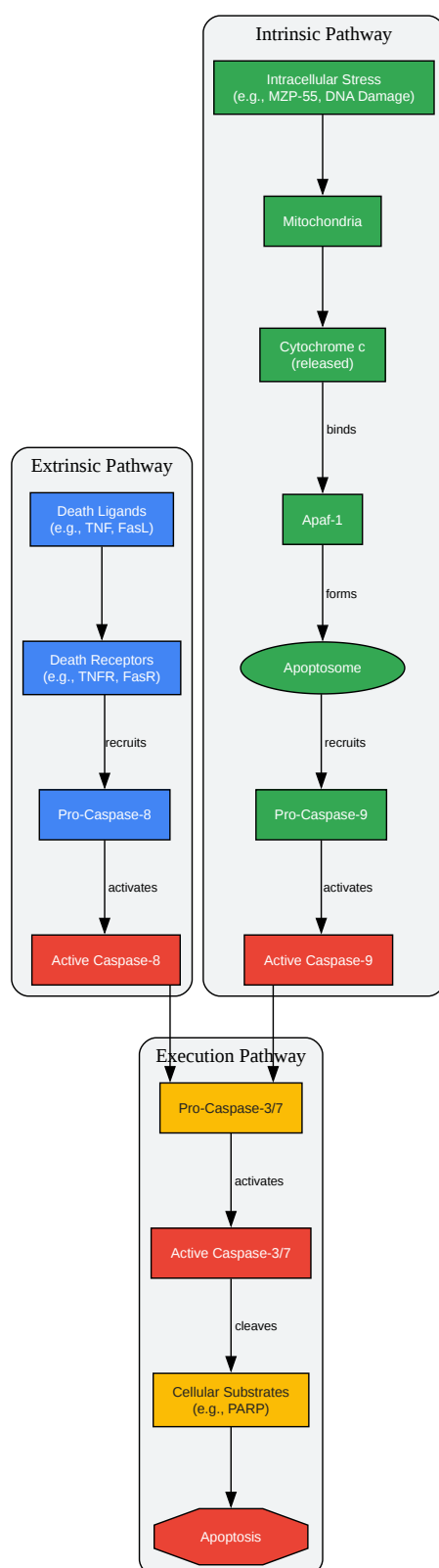
Introduction to Apoptosis and Caspase Activation

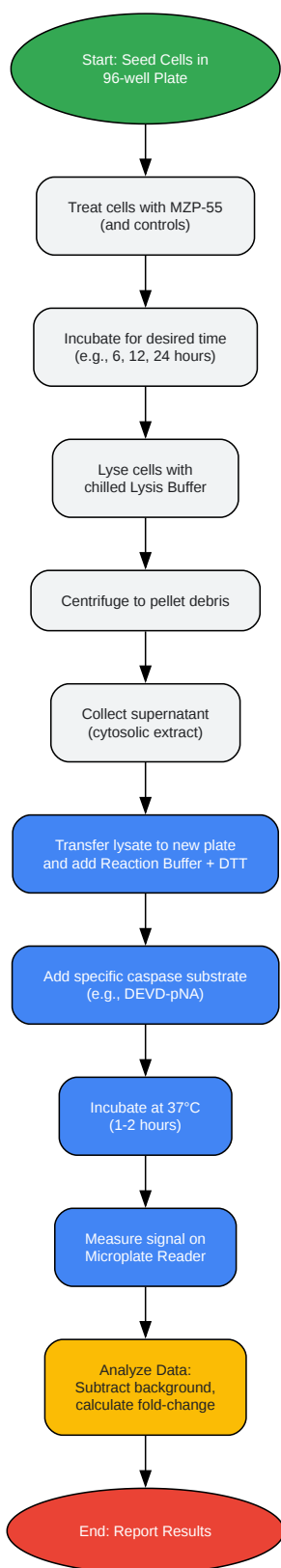
Apoptosis is executed through two primary signaling pathways: the extrinsic (death receptor) and the intrinsic (mitochondrial) pathways.[4][5][6]

- The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF- α) to their corresponding cell surface receptors.[4][7] This leads to the recruitment of adaptor proteins and the subsequent activation of the initiator, Caspase-8.[4][5]

- The Intrinsic Pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress, which lead to the release of cytochrome c from the mitochondria.[\[5\]](#)[\[7\]](#) In the cytosol, cytochrome c forms a complex with Apaf-1, which activates the initiator, Caspase-9.[\[5\]](#)[\[8\]](#)

Both pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7.[\[3\]](#)[\[4\]](#)[\[5\]](#) These caspases are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[\[7\]](#)[\[9\]](#) Measuring the activity of specific caspases is therefore a reliable method for quantifying apoptosis and elucidating the mechanism of action of therapeutic compounds like **MZP-55**.[\[1\]](#)[\[10\]](#)





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